Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside
Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside
Brand Name:
Vulcanchem
CAS No.:
23819-31-0
VCID:
VC0024021
InChI:
InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18)
SMILES:
CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC
Molecular Formula:
C16H21NO5
Molecular Weight:
307.34 g/mol
Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside
CAS No.: 23819-31-0
Reference Standards
VCID: VC0024021
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol
CAS No. | 23819-31-0 |
---|---|
Product Name | Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-benzylidene-α-D-ribo-hexopyranoside |
Molecular Formula | C16H21NO5 |
Molecular Weight | 307.34 g/mol |
IUPAC Name | N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide |
Standard InChI | InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18) |
Standard InChIKey | GDYLYTADQGGFEF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC |
Canonical SMILES | CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC |
Synonyms | α-Methyl 3-(Acetylamino)-2,3-dideoxy-4,6-O-(phenylmethylene)-D-ribo-hexopyranoside;_x000B_NSC 294860 |
PubChem Compound | 321897 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume